molecular formula C13H20NO6S- B14950685 N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate

N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate

Cat. No.: B14950685
M. Wt: 318.37 g/mol
InChI Key: YUDYOOYVPWFNCP-UHFFFAOYSA-M
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Description

N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate is a complex organic compound with a unique structure that includes an ethyl group, a hydroxy group, a methoxy group, and a sulfamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the necessary functional groups.

    Clemmensen Reduction: This reduction step is used to convert the acyl group into an alkyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(2-hydroxy-3-methoxybenzyl)ethanaminium
  • N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline

Uniqueness

N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

Molecular Formula

C13H20NO6S-

Molecular Weight

318.37 g/mol

IUPAC Name

N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate

InChI

InChI=1S/C13H21NO6S/c1-4-14(21(16,17)18)8-11(15)9-20-12-6-5-10(2)7-13(12)19-3/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18)/p-1

InChI Key

YUDYOOYVPWFNCP-UHFFFAOYSA-M

Canonical SMILES

CCN(CC(COC1=C(C=C(C=C1)C)OC)O)S(=O)(=O)[O-]

Origin of Product

United States

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